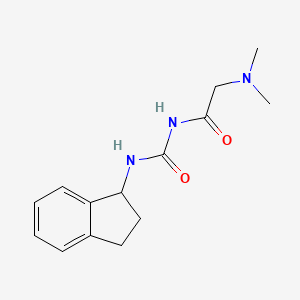
CID 14389612
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “CID 14389612” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 14389612” involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [additional reagents].
Step 3: Final purification and isolation of the compound.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “CID 14389612” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized product].
Reduction: Reaction with reducing agents to yield [reduced product].
Substitution: Nucleophilic or electrophilic substitution reactions leading to [substituted product].
Common Reagents and Conditions:
Oxidation: [Oxidizing agent] under [specific conditions].
Reduction: [Reducing agent] in the presence of [catalyst].
Substitution: [Substituting agent] under [specific conditions].
Major Products:
Wissenschaftliche Forschungsanwendungen
Compound “CID 14389612” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its role in cellular processes and biochemical pathways.
Medicine: Potential therapeutic agent for [specific diseases or conditions].
Industry: Utilized in the production of [industrial products] due to its [specific properties].
Wirkmechanismus
The mechanism of action of compound “CID 14389612” involves its interaction with specific molecular targets and pathways:
Molecular Targets: [Specific proteins or enzymes].
Pathways Involved: [Biochemical pathways] leading to [desired effect].
Vergleich Mit ähnlichen Verbindungen
Compound “CID 14389612” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: [List of similar compounds].
Comparison: Unlike its counterparts, compound “this compound” exhibits [unique properties], making it particularly valuable for [specific applications].
This detailed article provides a comprehensive overview of compound “this compound,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
CoGe2 |
|---|---|
Molekulargewicht |
204.19 g/mol |
InChI |
InChI=1S/Co.2Ge |
InChI-Schlüssel |
GUQUZDHUZPZAJB-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Ge].[Ge] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14733027.png)
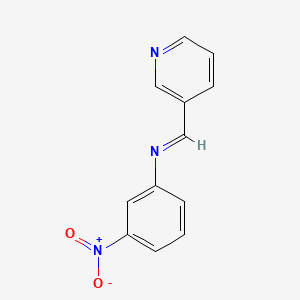

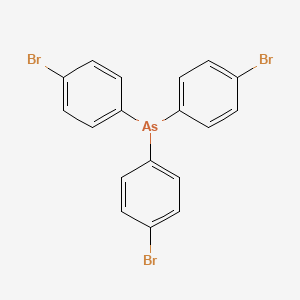
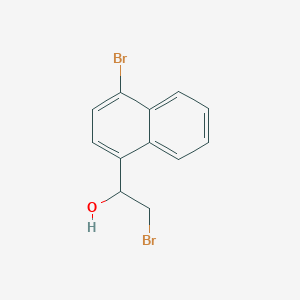
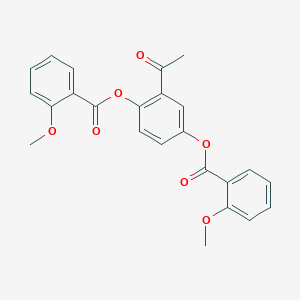

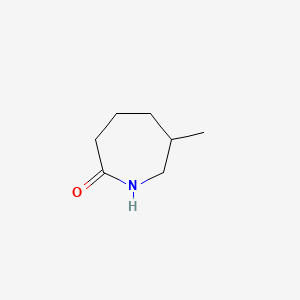
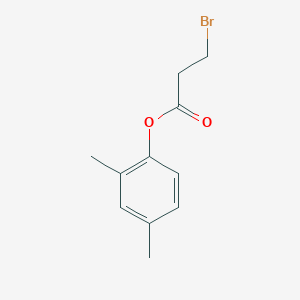
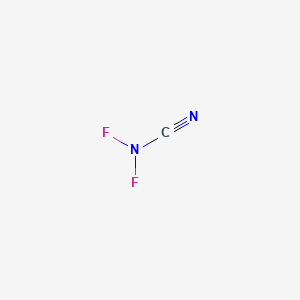

![N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide](/img/structure/B14733094.png)
